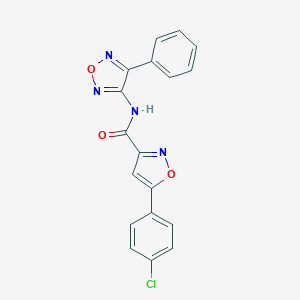
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide is a chemical compound that has shown promising results in scientific research. It is a synthetic compound that has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide has anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide in lab experiments is its high purity and stability. It can be synthesized in large quantities with high yields and purity. However, one limitation is its potential toxicity, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action and potential applications in medicine, agriculture, and material science. Another direction is to study its potential toxicity and safety in humans and the environment. Additionally, further research could focus on optimizing the synthesis method and improving the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid, which is then converted to 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide. The hydrazide is then reacted with 4-chlorobenzoyl chloride to form the intermediate product, which is then further reacted with isoxazole-3-carboxylic acid to form the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide has been studied for its potential use in various fields of scientific research. In medicine, it has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use as a polymer additive.
Propiedades
Nombre del producto |
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide |
|---|---|
Fórmula molecular |
C18H11ClN4O3 |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H11ClN4O3/c19-13-8-6-11(7-9-13)15-10-14(21-25-15)18(24)20-17-16(22-26-23-17)12-4-2-1-3-5-12/h1-10H,(H,20,23,24) |
Clave InChI |
KVQYSZWHLBJBDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B257302.png)

![2-[(Dimethylamino)methyl]-6-methoxyphenol](/img/structure/B257306.png)


![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)





![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)
